An In-Depth Technical Guide to 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
An In-Depth Technical Guide to 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Introduction
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds and the strategic incorporation of unique functional groups to modulate pharmacological properties. Among the heterocyclic cores of significant interest is the aminopyridine framework, a versatile building block found in numerous therapeutic agents.[1] The derivatization of this scaffold provides a rich avenue for drug discovery. This guide focuses on a specific derivative, 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine , a molecule that combines the established pharmacophore of 2-amino-5-chloropyridine with the intriguing N-cyclopropylmethyl moiety. The cyclopropylmethyl group is a well-regarded substituent in drug design, often introduced to enhance metabolic stability, improve potency, and fine-tune receptor-binding interactions.[2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical structure, synthesis, characterization, and potential applications of this compound.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough characterization of its structure and inherent properties.
Figure 1: Chemical Structure of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | Dana Bioscience[3] |
| Molecular Weight | 182.65 g/mol | Dana Bioscience[3] |
| IUPAC Name | 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | Dana Bioscience[3] |
| Physical Form | Solid (predicted) | - |
| CAS Number | Not explicitly found for this specific compound. A similar pyrimidine analog has CAS 1501056-65-0.[4][5] | - |
| SKU | BD01035221-100mg | Dana Bioscience[3] |
Synthesis and Purification
The synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine can be logically approached in a two-step sequence: the synthesis of the key intermediate, 2-amino-5-chloropyridine, followed by its N-alkylation.
Part A: Synthesis of the Precursor, 2-amino-5-chloropyridine
2-Amino-5-chloropyridine is a crucial and widely used chemical intermediate.[6][7] Several methods for its synthesis from 2-aminopyridine have been reported, including direct chlorination under strongly acidic conditions or using N-chlorosuccinimide (NCS).[4][8] A common and effective laboratory-scale method involves direct chlorination, which, when performed under controlled conditions, can provide the desired product with good selectivity.
Part B: N-alkylation of 2-amino-5-chloropyridine
Experimental Protocol: Synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
-
Materials:
-
2-amino-5-chloropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
(Bromomethyl)cyclopropane (or (chloromethyl)cyclopropane)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-chloropyridine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add (bromomethyl)cyclopropane (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine.
-
Figure 2: Synthesis Workflow for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of δ 6.5-8.0 ppm. The protons of the cyclopropylmethyl group will appear in the upfield region, with the methylene protons adjacent to the nitrogen appearing as a doublet around δ 3.0-3.5 ppm, the methine proton of the cyclopropyl ring as a multiplet around δ 0.8-1.2 ppm, and the cyclopropyl methylene protons as multiplets around δ 0.2-0.6 ppm. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the five carbons of the pyridine ring in the aromatic region (δ 110-160 ppm). The carbons of the cyclopropylmethyl group will be observed in the aliphatic region, with the methylene carbon attached to the nitrogen around δ 45-55 ppm, the methine carbon of the cyclopropyl ring around δ 10-15 ppm, and the cyclopropyl methylene carbons around δ 3-10 ppm.
-
-
Mass Spectrometry (MS):
-
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 182.65 g/mol . The isotopic pattern for one chlorine atom (approximately a 3:1 ratio for M and M+2 peaks) will be a key diagnostic feature.
-
Common fragmentation patterns for N-alkyl amines include alpha-cleavage.[7] For this molecule, fragmentation may involve the loss of the cyclopropyl group or cleavage of the bond between the methylene group and the cyclopropyl ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching band is expected in the lower frequency region, typically around 600-800 cm⁻¹.
-
Potential Applications and Biological Significance
While the specific biological activity of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is not documented in the available literature, its structural components suggest several areas of potential therapeutic interest.
-
The Aminopyridine Core: Aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] They are key intermediates in the synthesis of numerous pharmaceuticals.[6][7] For instance, 2-amino-5-chloropyridine is a precursor to the sedative-hypnotic drug zopiclone.
-
The N-cyclopropylmethyl Group: This moiety is frequently incorporated into drug candidates to enhance their pharmacological profiles. It is known to improve metabolic stability by blocking sites of oxidative metabolism.[2] In the context of central nervous system (CNS) active compounds, the N-cyclopropylmethyl group is a classic substituent in opioid receptor modulators, often conferring antagonist or partial agonist activity.
Given these precedents, 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine could be a valuable lead compound for the development of novel agents targeting a variety of biological pathways. Its potential as an inhibitor of kinases, its utility in the development of new anti-infective agents, or its potential as a modulator of CNS receptors are all plausible areas for future investigation.
Conclusion
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic route, and a predictive analysis of its characterization. The combination of the 2-amino-5-chloropyridine scaffold with the N-cyclopropylmethyl group suggests that this compound is a promising candidate for further investigation in drug discovery programs. The protocols and insights presented herein are intended to facilitate and inspire further research into the synthesis and biological evaluation of this and related aminopyridine derivatives.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents.
-
PubChem. 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine. [Link]
-
ResearchGate. (2025, August 7). A Facile N-Monoalkylation of Aminopyridines. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines. [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. [Link]
-
PMC. Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand. [Link]
-
PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
-
Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
-
ResearchGate. Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. [Link]
-
Dana Bioscience. 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine 100mg. [Link]
-
PubMed. (2017, February 23). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). [Link]
-
PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]
-
The Journal of Medicinal Chemistry. (2021, August 13). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. [Link]
-
PubChem. 2-Amino-5-chloropyridine. [Link]
-
PubMed. (2021, August 13). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. [Link]
Sources
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine | 1501056-65-0 [sigmaaldrich.com]
- 4. 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine | C18H21Cl5N4 | CID 45073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1538515-91-1|5-CHloro-n-propylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 7. 5-Chloro-N4-(cyclopropylmethyl)-2-methyl-N4-propyl-N6-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine | C18H20Cl4N4 | CID 176157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
